![molecular formula C48H58O8 B15167638 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] CAS No. 346694-58-4](/img/structure/B15167638.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenedimethanetriyl core connected to four 3,5-bis(methoxymethyl)benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central 1,4-phenylenedimethanetriyl core is synthesized through a series of reactions starting from benzene derivatives. This often involves Friedel-Crafts alkylation to introduce methylene groups.
Attachment of Benzene Groups: The 3,5-bis(methoxymethyl)benzene groups are then attached to the central core through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroxymethyl compounds.
Scientific Research Applications
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, while the benzene rings provide aromatic stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with a biphenyl core and tetrazin-1-ium groups.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is unique due to its specific combination of a 1,4-phenylenedimethanetriyl core and four 3,5-bis(methoxymethyl)benzene groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
346694-58-4 |
|---|---|
Molecular Formula |
C48H58O8 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
1-[[4-[bis[3,5-bis(methoxymethyl)phenyl]methyl]phenyl]-[3,5-bis(methoxymethyl)phenyl]methyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C48H58O8/c1-49-25-33-13-34(26-50-2)18-43(17-33)47(44-19-35(27-51-3)14-36(20-44)28-52-4)41-9-11-42(12-10-41)48(45-21-37(29-53-5)15-38(22-45)30-54-6)46-23-39(31-55-7)16-40(24-46)32-56-8/h9-24,47-48H,25-32H2,1-8H3 |
InChI Key |
XLBOUWSJRPWVOW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)C(C2=CC=C(C=C2)C(C3=CC(=CC(=C3)COC)COC)C4=CC(=CC(=C4)COC)COC)C5=CC(=CC(=C5)COC)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
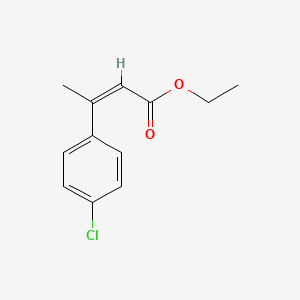

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
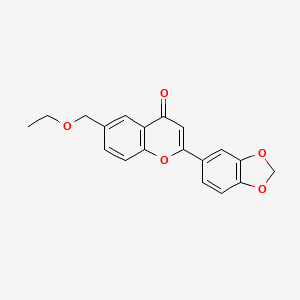

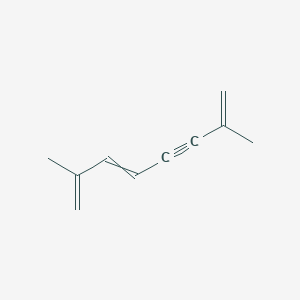
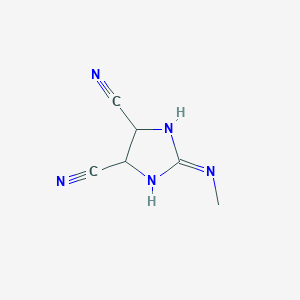
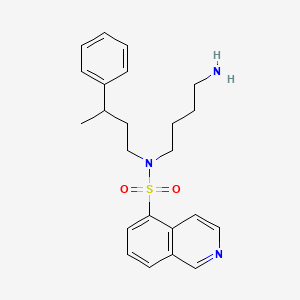
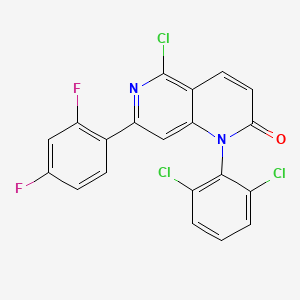
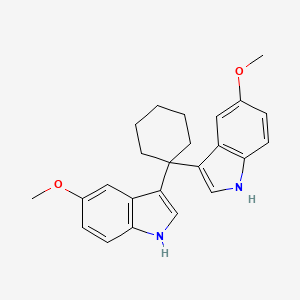
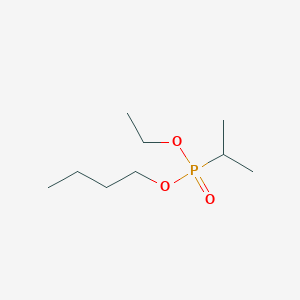
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
